molecular formula C15H18F2N2O4S B5417946 {4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B5417946
M. Wt: 360.4 g/mol
InChI Key: ZLFKPCVGRRHFST-UHFFFAOYSA-N
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Description

{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound with the molecular formula C15H18F2N2O4S This compound is characterized by the presence of a difluorophenyl group, a sulfonyl group, a piperazine ring, and a tetrahydrofuran ring

Properties

IUPAC Name

[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O4S/c16-12-4-3-11(10-13(12)17)24(21,22)19-7-5-18(6-8-19)15(20)14-2-1-9-23-14/h3-4,10,14H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFKPCVGRRHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is attached through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrahydrofuran rings.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE can be compared with other similar compounds, such as:

The uniqueness of {4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

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